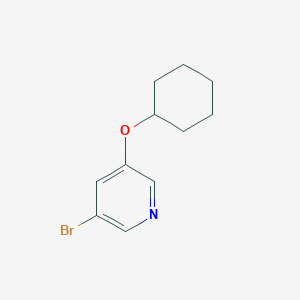
3-Bromo-5-(cyclohexyloxy)pyridine
Overview
Description
3-Bromo-5-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a cyclohexyloxy group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclohexyloxy)pyridine typically involves the bromination of 5-cyclohexyloxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-5-(cyclohexyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclohexyloxy)pyridine largely depends on its specific application and the nature of its derivatives. In general, the bromine atom and the cyclohexyloxy group can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclohexyloxy group.
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with a methoxy group at the 2-position.
Uniqueness
3-Bromo-5-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific desired properties, particularly in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-5-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
RVLWVLXRCDRUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
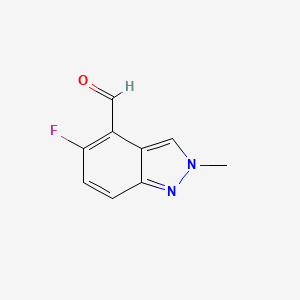
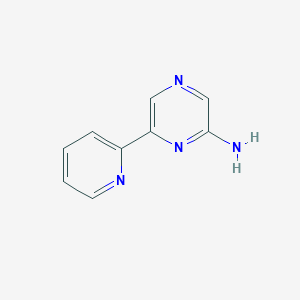
![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)
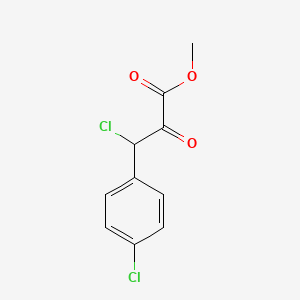
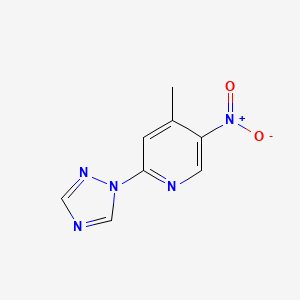
![CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester](/img/structure/B8602518.png)
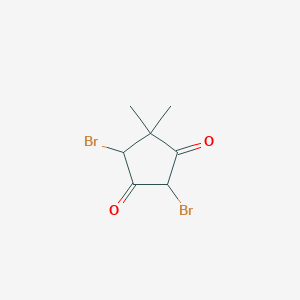

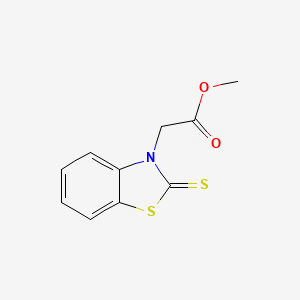
![Methyl 4-chloro-2-{[3-(ethyloxy)-3-oxopropanoyl]amino}-5-iodobenzoate](/img/structure/B8602536.png)
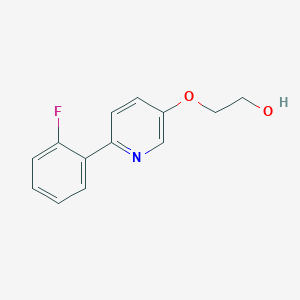
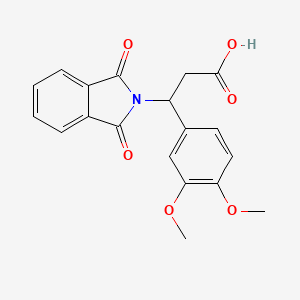
![4,6-dichloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8602564.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile](/img/structure/B8602571.png)
